1-Bromo-4-((3-chloropropyl)sulfonyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

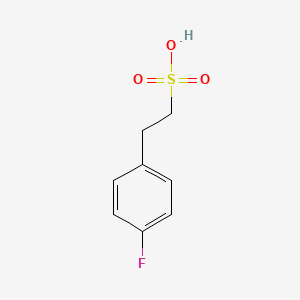

The molecular structure of “1-Bromo-4-((3-chloropropyl)sulfonyl)benzene” includes a benzene ring that is substituted with a bromo group, a chloropropyl group, and a sulfonyl group. The exact structure can be represented by the InChI code:1S/C9H10BrCl/c10-9-5-3-8 (4-6-9)2-1-7-11/h3-6H,1-2,7H2 . Physical And Chemical Properties Analysis

“1-Bromo-4-((3-chloropropyl)sulfonyl)benzene” is a white crystalline solid with a molecular weight of 301.61 g/mol. It is not soluble in water but is freely soluble in many organic solvents such as toluene, chloroform, and acetonitrile. The melting point of this compound is 96-97°C.Scientific Research Applications

Multi-Coupling Reagent

One of the foundational applications of sulfones similar to 1-Bromo-4-((3-chloropropyl)sulfonyl)benzene is in multi-coupling reactions. Sulfones react with electrophiles like aldehydes, ketones, nitriles, and alkynes in the presence of zinc, producing unsaturated sulfones. These compounds are versatile and can undergo further reactions with nucleophiles, leading to highly functionalized sulfones. This process exemplifies the compound's utility as a synthetic equivalent in organic synthesis, offering pathways to enones or dienones (Auvray, Knochel, & Normant, 1985).

Catalysis and Synthesis Enhancement

The compound's role extends to catalyzing reactions under neutral conditions, exemplified by its use in the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. This highlights its efficiency in facilitating one-pot pseudo five-component condensation reactions, showcasing its advantage in terms of non-toxicity, high yields, and clean workup processes (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Ionic Liquids in Sulfonylation Reactions

Research also delves into the compound's application within the domain of ionic liquids, specifically in Friedel-Crafts sulfonylation reactions. This environment enhances the reactivity of substrates, leading to almost quantitative yields of diaryl sulfones under ambient conditions. The study of Lewis acidity's effect on these reactions further elucidates the mechanistic details, offering insights into the interactions of Lewis acidic species and the formed HCl during the sulfonylation process (Nara, Harjani, & Salunkhe, 2001).

Michael-Induced Ramberg-Bäcklund Reaction

The application in Michael-induced Ramberg-Bäcklund reactions is another significant area. The use of bromomethyl and β-bromostyryl sulfones for initiating this reaction demonstrates the compound's utility in synthesizing complex organic structures, including monobromo-substituted derivatives transforming into various phenylethenyl sulfones (Vasin, Bolusheva, & Razin, 2003).

Alkaline Fusion Mechanisms

Further, studies on the alkaline fusion of halodiphenyl sulfones, including mechanisms involving aromatic SN2-type replacement, provide deep insights into the chemical behavior and potential applications of sulfones in producing phenol, benzene, and chlorobenzene. This reveals the nuanced interactions at play during the fusion process and the subsequent reactions that lead to various final products (Furukawa & Ōae, 1968).

Safety And Hazards

properties

IUPAC Name |

1-bromo-4-(3-chloropropylsulfonyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO2S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h2-5H,1,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKQCVBDEKIYEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCCCl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611841 |

Source

|

| Record name | 1-Bromo-4-(3-chloropropane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-((3-chloropropyl)sulfonyl)benzene | |

CAS RN |

937014-20-5 |

Source

|

| Record name | 1-Bromo-4-(3-chloropropane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Hydroxyethyl)-1-piperazinyl]nicotinic acid](/img/structure/B1320778.png)

![Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]-](/img/structure/B1320779.png)